molecular formula C14H10ClNOS B1605735 10-(Chloroacetyl)-10H-phenothiazine CAS No. 786-50-5

10-(Chloroacetyl)-10H-phenothiazine

Cat. No.: B1605735
CAS No.: 786-50-5
M. Wt: 275.8 g/mol
InChI Key: NVRFGQJNKQLUPU-UHFFFAOYSA-N
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Description

10-(Chloroacetyl)-10H-phenothiazine is an organic compound belonging to the phenothiazine class. Phenothiazines are heterocyclic compounds with a wide range of applications, particularly in the pharmaceutical industry. The chloroacetyl group attached to the phenothiazine core enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(Chloroacetyl)-10H-phenothiazine typically involves the chloroacetylation of phenothiazine. One common method is the reaction of phenothiazine with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Chemical Reactions Analysis

Types of Reactions

10-(Chloroacetyl)-10H-phenothiazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as ethanol or methanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of N-substituted phenothiazine derivatives.

    Oxidation: Formation of phenothiazine sulfoxides or sulfones.

    Reduction: Formation of phenothiazine amines or alcohols.

Scientific Research Applications

10-(Chloroacetyl)-10H-phenothiazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 10-(Bromoacetyl)-10H-phenothiazine
  • 10-(Iodoacetyl)-10H-phenothiazine
  • 10-(Fluoroacetyl)-10H-phenothiazine

Uniqueness

10-(Chloroacetyl)-10H-phenothiazine is unique due to the presence of the chloroacetyl group, which provides distinct reactivity compared to its bromo, iodo, and fluoro counterparts. The chloroacetyl group is less reactive than bromoacetyl and iodoacetyl groups, making it more suitable for controlled chemical transformations. Additionally, the chloroacetyl group offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-1-phenothiazin-10-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNOS/c15-9-14(17)16-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVRFGQJNKQLUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00229198
Record name 10-(Chloroacetyl)-10H-phenothiazine
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Molecular Weight

275.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

786-50-5
Record name 10-(Chloroacetyl)phenothiazine
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Record name 10-(Chloroacetyl)-10H-phenothiazine
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Record name 786-50-5
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Record name 10-(Chloroacetyl)-10H-phenothiazine
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Record name 10-(chloroacetyl)-10H-phenothiazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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